7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a propan-2-ylphenyl group attached to a dihydrotriazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the triazolopyrimidine core. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 4-isopropylbenzaldehyde, and hydrazine hydrate. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H24N4O/c1-4-27-19-11-9-18(10-12-19)21-13-20(25-22-23-14-24-26(21)22)17-7-5-16(6-8-17)15(2)3/h5-15,21H,4H2,1-3H3,(H,23,24,25) |
InChI Key |
STQQBBMQAUFZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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